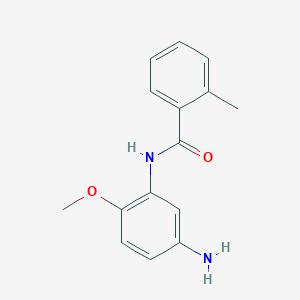![molecular formula C10H12FN B1340349 3-[(4-Fluorophenyl)methyl]azetidine CAS No. 937621-44-8](/img/structure/B1340349.png)
3-[(4-Fluorophenyl)methyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[(4-Fluorophenyl)methyl]azetidine" is a fluorinated azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of a fluorine atom can significantly alter the physical, chemical, and biological properties of organic molecules, making fluorinated azetidines particularly interesting as building blocks for drug discovery .
Synthesis Analysis
The synthesis of fluorinated azetidines often involves strategies such as bromofluorination of alkenyl azides followed by reduction and cyclization to yield the desired azaheterocycles . For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid, a related compound, includes bromofluorination, reduction of the imino bond, ring closure, and protective group manipulation . Similarly, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines involves bromofluorination, reduction to amines, and cyclization . These methods highlight the complexity and the multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be elucidated using techniques such as X-ray diffraction . For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was determined by X-ray diffraction, revealing its crystalline form and molecular geometry . The molecular geometry of azetidine derivatives can have a significant impact on their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions, which are essential for their transformation into biologically active molecules. The introduction of fluorine into azetidine rings can be achieved through fluorocyclization, a strategy that has been applied to construct four-membered heterocycles like oxetanes and azetidines . The presence of electron-donating groups can facilitate the cyclization process, as demonstrated in the synthesis of 3-functionalized oxetanes and azetidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. Fluorinated azetidines, such as those described in the synthesis of 3-fluoroazetidinecarboxylic acids, are designed to be stable and resistant to cleavage under physiological conditions, which is crucial for their potential therapeutic applications . The introduction of fluorine can also affect the lipophilicity, metabolic stability, and binding affinity of these compounds, making them valuable in drug design .
科学的研究の応用
-
Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
- Methods : The specific methods of application or experimental procedures in this context would depend on the specific pharmaceutical compound being developed .
- Results : While the results or outcomes would also depend on the specific pharmaceutical compound, the general expectation is improved pharmacokinetic properties .
-
Drug Discovery
- Field : Medicinal Chemistry
- Application Summary : Azetidines, including “3-[(4-Fluorophenyl)methyl]azetidine”, can be used as motifs in drug discovery .
- Methods : The specific methods of application or experimental procedures in this context would depend on the specific drug being developed .
- Results : While the results or outcomes would also depend on the specific drug, the general expectation is that azetidines can contribute to the development of new therapeutic agents .
-
Catalytic Processes
- Field : Catalysis
- Application Summary : Azetidines have shown potential in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
- Methods : The specific methods of application or experimental procedures in this context would depend on the specific catalytic process being performed .
- Results : While the results or outcomes would also depend on the specific catalytic process, the general expectation is that azetidines can contribute to the efficiency and selectivity of these reactions .
-
Ring-Opening and Expansion Reactions
- Field : Organic Synthesis
- Application Summary : Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .
- Methods : The specific methods of application or experimental procedures in this context would depend on the specific reaction being performed .
- Results : While the results or outcomes would also depend on the specific reaction, the general expectation is that azetidines can contribute to the synthesis of a wide range of functionalized organic compounds .
Safety And Hazards
将来の方向性
Azetidines have seen remarkable advances in their chemistry and reactivity . Future research will likely focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons . They also have potential applications in drug discovery, polymerization, and as chiral templates .
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDJLHUZUSQKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588373 |
Source


|
| Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methyl]azetidine | |
CAS RN |
937621-44-8 |
Source


|
| Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)
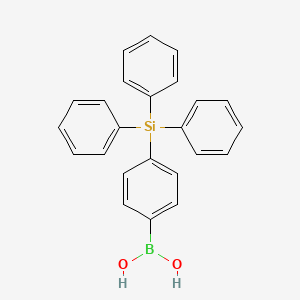
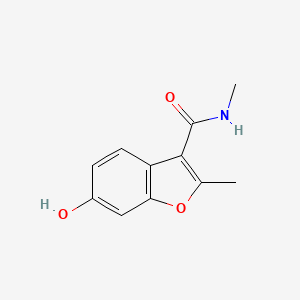
![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)
![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)
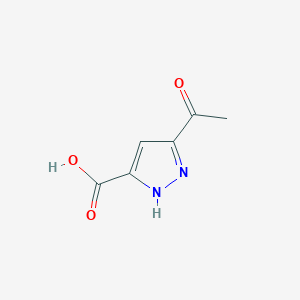
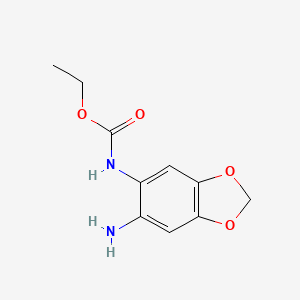
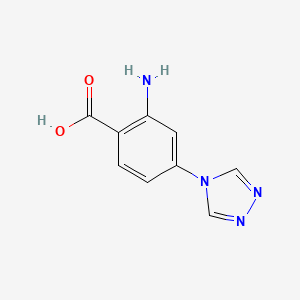
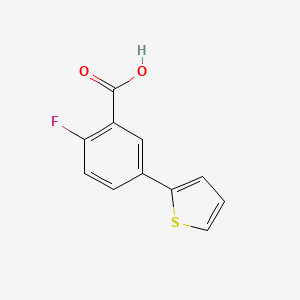
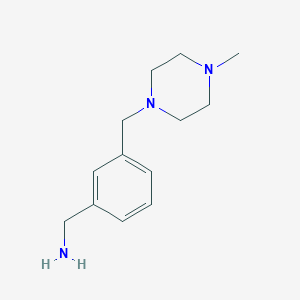
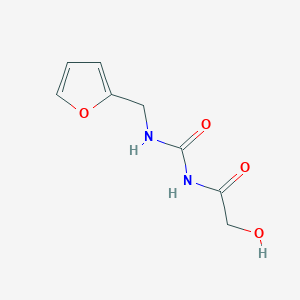
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)
